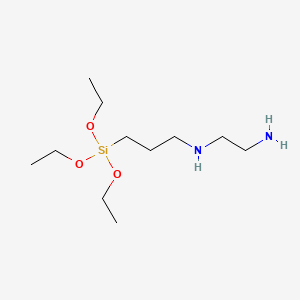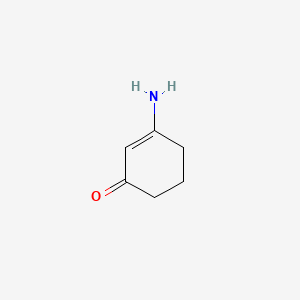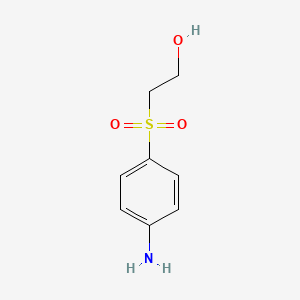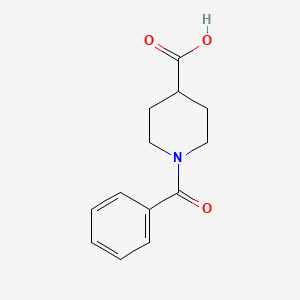
Phenethylamine, N-benzyl-, hydrochloride
Descripción general
Descripción
Phenethylamine, also known as PEA, is an organic compound and a natural monoamine alkaloid that acts as a central nervous system stimulant in humans . N-Benzyl-2-phenethylamine is a derivative of phenethylamine . It has been used in the synthesis of dithiocarbamates .
Molecular Structure Analysis
The linear formula for N-Benzyl-2-phenethylamine is C6H5CH2CH2NHCH2C6H5 . Unfortunately, the specific 3D molecular structure is not provided in the available resources.Physical And Chemical Properties Analysis
Phenethylamine is a colorless liquid at room temperature that has a fishy odor, and is soluble in water, ethanol, and ether . Its density is 0.964 g/ml and its boiling point is 195 °C . N-Benzyl-2-phenethylamine has a density of 1.007 g/mL at 25 °C .Aplicaciones Científicas De Investigación
Medicinal Chemistry: Ligand Design and Drug Discovery
N-Benzylphenethylamine hydrochloride serves as a key scaffold in medicinal chemistry, particularly in the design of ligands for various therapeutic targets. Its structure is closely related to endogenous catecholamines like dopamine, norepinephrine, and epinephrine, which play vital roles in dopaminergic neurons influencing voluntary movement, stress, and mood . This compound is utilized in the synthesis of medicinal chemistry hits and screening compounds, targeting adrenoceptors, dopamine receptors, and other significant biological targets .
Neuropharmacology: Study of Psychoactive Substances
In neuropharmacology, derivatives of N-Benzylphenethylamine hydrochloride are studied for their psychoactive effects. Researchers investigate the neurotoxicity of phenethylamine derivatives to understand their impact on the nervous system. This research is crucial for evaluating the safety profiles of new psychoactive substances .
Toxicology: Neurotoxicity Mechanisms
The compound’s derivatives are used in toxicological studies to explore the mechanisms underlying neurotoxicity. By synthesizing and characterizing various derivatives, scientists can assess their cytotoxic effects on neuronal cell cultures, which is essential for drug safety evaluations .
Biochemistry: Enzyme Inhibition
N-Benzylphenethylamine hydrochloride and its analogs are used as tool compounds in biochemistry to study enzyme inhibition. They serve as models to understand the interaction with enzymes like monoamine oxidase (MAO), which is relevant for treating conditions like depression and anxiety .
Pharmacology: Receptor Binding Studies
This compound is pivotal in pharmacological research for receptor binding studies. It helps in identifying the binding affinity and selectivity of drugs towards various receptors, which is fundamental for developing medications with fewer side effects .
Drug Therapeutics: Development of Therapeutic Agents
Research on N-Benzylphenethylamine hydrochloride contributes to the development of therapeutic agents. Its structural similarity to natural neurotransmitters allows for the creation of drugs that can mimic or block the action of these neurotransmitters, offering potential treatments for neurological disorders .
Mecanismo De Acción
Target of Action
N-Benzylphenethylamine hydrochloride, also known as Phenethylamine, N-benzyl-, hydrochloride, primarily targets the Primary amine oxidase in Escherichia coli (strain K12) and Trypsin-1 and Trypsin-2 in humans . These targets play a crucial role in various biological processes, including the regulation of monoamine neurotransmission .
Mode of Action
The compound interacts with its targets by binding to the trace amine-associated receptor 1 (TAAR1) and inhibiting the vesicular monoamine transporter 2 (VMAT2) in monoamine neurons . This interaction regulates monoamine neurotransmission, which plays a critical role in various functions of the central nervous system .
Biochemical Pathways
The affected biochemical pathways involve the transformation of dopamine into norepinephrine, a process controlled by the enzyme Dopamine β-hydroxylase (DBH) . The compound’s interaction with its targets can influence these pathways, leading to changes in the levels of these neurotransmitters and their downstream effects .
Pharmacokinetics
The pharmacokinetics of N-Benzylphenethylamine hydrochloride involve its metabolism primarily by Monoamine Oxidase B (MAO-B) and other enzymes such as Monoamine Oxidase A (MAO-A) , SSAOs (AOC2 & AOC3) , PNMT , AANAT , and FMO3 .
Result of Action
The molecular and cellular effects of N-Benzylphenethylamine hydrochloride’s action involve the regulation of monoamine neurotransmission, which can influence various functions of the central nervous system . The specific effects can vary depending on the individual’s physiological state and the presence of other substances .
Action Environment
The action, efficacy, and stability of N-Benzylphenethylamine hydrochloride can be influenced by various environmental factors. For instance, the compound is found in many organisms and foods, such as chocolate, especially after microbial fermentation . Therefore, dietary intake and gut microbiota could potentially influence the compound’s action. Additionally, the compound’s action can be affected by the individual’s physiological state and the presence of other substances .
Propiedades
IUPAC Name |
N-benzyl-2-phenylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N.ClH/c1-3-7-14(8-4-1)11-12-16-13-15-9-5-2-6-10-15;/h1-10,16H,11-13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJRAHTYSUHPAAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNCC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60186117 | |
| Record name | Phenethylamine, N-benzyl-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60186117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenethylamine, N-benzyl-, hydrochloride | |
CAS RN |
3240-91-3 | |
| Record name | Phenethylamine, N-benzyl-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003240913 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC18722 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18722 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenethylamine, N-benzyl-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60186117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Benzylphenethylamine hydrochloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SX2858LV7Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















